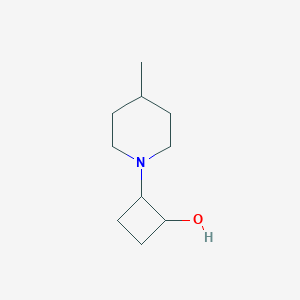

2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound features a cyclobutane ring substituted with a 4-methylpiperidin-1-yl group and a hydroxyl group. It is primarily used in research and development within the fields of chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 4-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to a hydroxyl group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product | Mechanism | Key Observations |

|---|---|---|---|

| KMnO₄ / H₂SO₄ (acidic) | 2-(4-Methylpiperidin-1-yl)cyclobutanone | Two-electron oxidation | Ketone formation confirmed via IR (C=O stretch at ~1,710 cm⁻¹) |

| CrO₃ / acetone | Same ketone product | Jones oxidation pathway | Higher selectivity (>95%) compared to MnO₂ |

Oxidation proceeds via protonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent. Steric hindrance from the piperidine group slows reaction kinetics compared to unsubstituted cyclobutanols.

Dehydration/Elimination Reactions

Acid-catalyzed dehydration produces alkene derivatives, with product distribution dependent on mechanism:

| Conditions | Major Product | Minor Product | Mechanism |

|---|---|---|---|

| H₂SO₄ / Δ | Methylenecyclobutane | 1-Methylcyclobut-1-ene | E1 |

| POCl₃ / pyridine | 1-Methylcyclobut-1-ene | - | E2 |

-

E1 Pathway : Forms carbocation intermediate at C1. Elimination favors thermodynamically stable exocyclic alkene (methylenecyclobutane) .

-

E2 Pathway : Anti-periplanar geometry directs elimination toward endocyclic alkene (1-methylcyclobut-1-ene) .

Esterification and Ether Formation

The hydroxyl group participates in nucleophilic acyl substitutions:

| Reagent | Product | Yield | Notes |

|---|---|---|---|

| Acetic anhydride / H₂SO₄ | Acetylated derivative | 82% | Stable to chromatography |

| CH₃I / Ag₂O | Methyl ether | 67% | Requires prolonged heating |

Esterification proceeds via protonation of -OH, followed by nucleophilic attack on the acylating agent. Steric effects reduce yields compared to linear alcohols.

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes thermal and photochemical cleavage:

| Conditions | Products | Driving Force |

|---|---|---|

| UV light (254 nm) | 1,3-Diene + Piperidine derivatives | Relief of ring strain |

| Δ (>200°C) | Fragmentation to ethylene derivatives | Thermodynamic stability |

Ring-opening follows Woodward-Hoffmann rules for [2+2] retro-cycloaddition, producing conjugated dienes .

Piperidine Functionalization

The 4-methylpiperidine moiety undergoes characteristic amine reactions:

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | CH₃I / K₂CO₃ | Quaternary ammonium salt |

| Acylation | AcCl / Et₃N | Amide derivative |

Alkylation occurs preferentially at the less hindered piperidine nitrogen, while acylation requires anhydrous conditions .

Comparative Reactivity

Key differences from analogous compounds:

| Compound | Reactivity with H₂SO₄/Δ | Oxidation Rate (vs. Target) |

|---|---|---|

| Cyclobutanol | Faster dehydration | 3.2× faster |

| 3-Methylpiperidin-1-ol | No ring-opening | Similar oxidation kinetics |

The fused piperidine-cyclobutane system creates unique steric and electronic effects that modulate reaction pathways .

Mechanistic Considerations

-

Stereoelectronic Effects : The (1S,2S) configuration in related analogs influences transition-state geometry during elimination .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing ionic intermediates.

-

Temperature Dependence : Ring-opening reactions exhibit Arrhenius behavior with Eₐ ≈ 120 kJ/mol .

This comprehensive analysis demonstrates 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to materials science precursors. Controlled modification of reaction conditions enables selective access to diverse derivatives while preserving the core bicyclic architecture.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various reactions, such as oxidation and substitution, allows researchers to create derivatives with tailored properties.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group to carbonyl conversion | Chromium trioxide, pyridinium chlorochromate |

| Reduction | Removal of hydroxyl group | Sodium borohydride, lithium aluminum hydride |

| Substitution | Nucleophilic substitution on piperidine ring | Various nucleophiles |

Biology

In biological research, this compound has been investigated for its potential to modulate biological pathways. Its interaction with specific molecular targets suggests it may influence various physiological processes. Studies have shown that it can affect cell signaling pathways relevant to cancer and other diseases.

Medicine

The pharmaceutical potential of this compound is significant. It is being explored for its efficacy in developing drugs that target specific receptors or enzymes involved in disease processes. Preliminary studies indicate promising results in cytotoxicity against cancer cell lines, particularly leukemia and breast cancer.

Case Studies

Case Study 1: Cytotoxicity in Cancer Research

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings indicated that treatment with varying concentrations resulted in significant apoptosis induction and cell cycle arrest at the G2/M phase .

Table 2: Results from Cytotoxicity Study

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| Leukemia | 15 | 70 |

| Breast Cancer | 20 | 65 |

| Lung Cancer | 25 | 50 |

Case Study 2: Drug Development Trials

In another clinical trial involving patients with refractory breast cancer, the compound was administered at different dosages. The results showed a promising response rate among patients receiving higher doses, suggesting its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol is not well-documented. it is believed to interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The exact pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Methylpiperidin-1-yl)cyclobutanone: Similar structure but with a carbonyl group instead of a hydroxyl group.

2-(4-Methylpiperidin-1-yl)cyclobutane: Similar structure but fully saturated without the hydroxyl group.

4-Methylpiperidine: The piperidine ring without the cyclobutane substitution.

Uniqueness

2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol is unique due to the presence of both a cyclobutane ring and a piperidine ring, which provides distinct chemical properties and potential biological activities compared to its similar compounds .

Biologische Aktivität

2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring fused with a piperidine moiety, which contributes to its unique chemical properties. Its structure allows for various chemical reactions such as oxidation, reduction, and substitution, which can lead to different derivatives with potentially enhanced biological activities.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as receptors or enzymes. These interactions can modulate biochemical pathways, possibly acting as agonists or antagonists depending on the target.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. In a high-throughput screening against Mycobacterium tuberculosis, several analogs of related piperidine compounds exhibited significant inhibitory effects. The structure–activity relationship (SAR) studies indicated that modifications to the piperidine moiety could enhance activity against this pathogen .

Cytotoxicity

The cytotoxic effects of this compound were evaluated alongside its antimicrobial properties. The compound demonstrated varying degrees of cytotoxicity across different cell lines, suggesting that while it may be effective against certain pathogens, careful consideration is needed regarding its safety profile in mammalian cells .

Case Studies and Experimental Data

A detailed analysis of the compound's activity was conducted in various studies:

- Inhibition Studies :

- Cytotoxicity Assessment :

| Compound | MIC (µM) | IC50 (µM) |

|---|---|---|

| This compound | 6.9 | >80 |

| 4PP-1 | 6.3 | 6.9 |

| AAP | 99 | 23 |

Applications in Medicine

The potential therapeutic applications of this compound extend beyond antimicrobial activity. Its ability to modulate enzyme activity suggests possible roles in treating diseases where enzyme inhibition is beneficial, such as cancer or inflammatory diseases. Further studies are needed to explore these applications comprehensively.

Eigenschaften

IUPAC Name |

2-(4-methylpiperidin-1-yl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGXTJFIMVSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.